Product packaging for 9,9-Diphenylfluorene(Cat. No.:CAS No. 20302-14-1)

9,9-Diphenylfluorene

Cat. No.: B150719
CAS No.: 20302-14-1
M. Wt: 318.4 g/mol
InChI Key: BKQXUNGELBDWLS-UHFFFAOYSA-N
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Description

9,9-Diphenylfluorene is an advanced aromatic hydrocarbon building block critically important in the field of organic materials science. Its molecular structure, featuring two phenyl substituents at the C9 position of the fluorene core, is engineered to enhance solubility and processability while providing significant steric bulk. This steric hindrance is strategically employed in molecular design to suppress detrimental aggregation and excimer formation in solid-state materials, thereby improving the efficiency and stability of the resulting devices . A primary research application of this compound and its derivatives is in the development of next-generation organic light-emitting diodes (OLEDs), particularly as high-performance blue emitters and host materials. The rigid fluorene backbone contributes to high thermal stability and intrinsic wide bandgap, which are essential for blue emission. Furthermore, this scaffold can be functionalized with other moieties, such as triphenylamine, to fine-tune hole-transporting properties and molecular energy levels, facilitating the creation of efficient, solution-processed electroluminescent devices . Researchers also utilize this compound units in the synthesis of high-performance polymers, including poly(amideimide)s and other polyfluorenes. Incorporating this moiety into polymer backbones can lead to materials with excellent thermal stability, good solubility in organic solvents, and desirable optical properties, making them suitable for applications in electronics and photonics . This product is intended for research investigations only and is not classified as a drug, cosmetic, or for household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H18 B150719 9,9-Diphenylfluorene CAS No. 20302-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9-diphenylfluorene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQXUNGELBDWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328736
Record name 9,9-diphenylfluorene
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Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20302-14-1
Record name 20302-14-1
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Record name 9,9-diphenylfluorene
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Synthetic Methodologies and Chemical Transformations of 9,9 Diphenylfluorene

Advanced Synthetic Routes to 9,9-Diphenylfluorene and its Derivatives

Modern synthetic strategies have enabled the efficient construction of complex molecules based on the this compound unit, tailored for specific applications in materials science and organic electronics.

A significant advancement in the synthesis of 9,9-diaryl-9H-fluorenol, a key precursor for various functional derivatives, is the use of catalyzed annulation reactions. A one-pot cascade benzannulation protocol has been developed utilizing a Calcium(II) catalyst system. researchgate.net This method proceeds through an intramolecular allene Friedel-Crafts annulation of tert-propargyl alcohols with 2-methyl acetylacetone. researchgate.net

The proposed mechanism for this transformation involves several steps:

An initial SN2-type substitution occurs between the enol form of the diketone and the activated propargyl alcohol, forming an allenyl ketone intermediate.

This intermediate then undergoes an intramolecular Friedel-Crafts annulation, yielding a tricarbocyclic intermediate.

Finally, a cycloisomerization step affords the desired 9,9-diphenyl-9H-fluorenol structure. researchgate.net

This approach offers an efficient alternative to traditional multi-step synthetic routes for constructing substituted arenes. researchgate.net

Bromination is a fundamental transformation for introducing functional handles onto the this compound core, which are essential for subsequent cross-coupling reactions. The primary method is direct electrophilic aromatic substitution on the fluorene (B118485) ring system.

The key challenge in this approach is controlling the regioselectivity of the bromination. The fluorene ring possesses multiple reactive sites (C2, C3, C4, etc.), and reactions can often yield a mixture of monobrominated isomers as well as polybrominated byproducts. The reaction conditions, including the choice of brominating agent and catalyst, significantly influence the position of substitution.

Common brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is often facilitated by a Lewis acid catalyst, such as ferric bromide (FeBr₃), which can promote regioselective bromination at the electron-rich C2 position of the fluorene core. Achieving high selectivity for other positions, such as C3, is more challenging and may require specific directing groups or carefully controlled kinetic versus thermodynamic conditions.

Table 1: Bromination Strategies for this compound

Brominating AgentCatalyst/ConditionsPrimary Product(s)Key Challenges
Br₂FeBr₃2-Bromo-9,9-diphenylfluorene (B1373088)Potential for over-bromination
NBSAcid catalyst or lightMixture of isomers (e.g., 2-bromo, 4-bromo)Controlling regioselectivity
Br₂Specific solvents (e.g., DMF)Can favor thermodynamically controlled products (e.g., 3-bromo)Requires careful optimization of conditions

The Suzuki cross-coupling reaction is a powerful tool for C-C bond formation and has been extensively used to synthesize novel conjugated materials. This methodology has been successfully applied to create this compound-capped oligothiophenes. nih.govmdpi.com In this approach, a brominated this compound derivative is coupled with a thiophene boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com

This synthetic route allows for the precise construction of conjugated systems with defined lengths. A key finding is that the emission color of these materials can be tuned by varying the conjugation length of the oligothiophene core. nih.gov The bulky and rigid this compound end-groups serve to improve the solubility and processability of the resulting polymers, which are of interest for their conducting properties. nih.govmdpi.com

Incorporating the this compound moiety into inorganic polymer backbones, such as polysiloxanes, can impart desirable thermal and photophysical properties. Poly(tetramethylsilarylenesiloxane) derivatives containing diphenylfluorene units have been synthesized via the polycondensation of a disilanol monomer, specifically 2,7-bis(dimethylhydroxysilyl)-9,9-diphenylfluorene (M1). researchgate.net

The resulting polymer (P1) exhibits excellent solubility in common organic solvents like tetrahydrofuran (THF) and chloroform. researchgate.netresearchgate.net Detailed characterization has revealed its impressive thermal stability and distinct physical properties, which are summarized in the table below. researchgate.net

Table 2: Properties of Poly(tetramethylsilarylenesiloxane) with Diphenylfluorene Moieties (P1)

PropertyValueMethod of Determination
Glass Transition Temperature (Tg)125 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)276 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5)539 °CThermogravimetric Analysis (TGA)
SolubilityGood in common organic solventsSolubility Tests

Data sourced from Imai et al. (2011) researchgate.net

The high Td5 value indicates that the polymer is highly heat-resistant. researchgate.net

The introduction of fluorine atoms into aromatic systems can significantly alter their electronic properties and metabolic stability, making direct C-H fluorination a highly sought-after transformation. nih.govspringernature.com A groundbreaking development in this area is the palladium-catalyzed, undirected aromatic C-H fluorination using mild electrophilic fluorinating reagents. nih.govresearchgate.net

This method represents a paradigm shift from traditional fluorination techniques that often require harsh conditions or pre-functionalized starting materials. nih.gov The catalytic cycle is distinct from many C-H functionalization reactions as it does not proceed through an organometallic intermediate. Instead, a reactive, high-valent palladium-fluoride electrophile is generated in situ. nih.govspringernature.com This catalytically generated species is capable of fluorinating arenes that are unreactive towards the fluorinating reagent alone. researchgate.net The catalyst design often involves specific ligands that assist in the oxidation of the Pd(II) precursor to a reactive Pd(IV)-fluoride species, which then acts as the "F+" transfer agent. springernature.com This methodology provides a powerful tool for accessing novel fluorinated copolyphenylfluorenes for advanced applications. nih.govspringernature.com

Chemical Reactions and Mechanistic Analyses of this compound Derivatives

The reactivity of this compound derivatives extends beyond the functionalization of the aromatic rings. The C9 position, while substituted, can participate in or influence various chemical transformations.

One notable reaction involves the Lewis acid-mediated transformation of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin imines. rsc.org This reaction, facilitated by BF₃·OEt₂, yields blue-emissive 9,9-disubstituted fluorene derivatives. A plausible mechanism has been proposed that involves a propargyl cation and a common fluorene-9-spiroazitidine intermediate, leading to the formation of complex heterocyclic structures fused to the fluorene core. rsc.org

Furthermore, the fluorene skeleton itself can undergo oxidation. For instance, 9H-fluorenes can be efficiently converted to their corresponding 9-fluorenones via aerobic oxidation. rsc.org This reaction is often carried out under ambient conditions in the presence of a base like potassium hydroxide (KOH) in a solvent such as THF, providing a high-yield route to these important synthetic intermediates. rsc.org The C-C bond formation at the 9-position of the fluorene core remains a central theme in the synthesis of diverse derivatives, with methods including base-promoted, transition metal-catalyzed, and acid-catalyzed reactions being actively explored. researchgate.net

Nucleophilic Substitution Reactions of Brominated this compound

Brominated derivatives of this compound, such as 2-bromo-9,9-diphenylfluorene and 2,7-dibromo-9,9-diphenylfluorene, serve as crucial intermediates for the synthesis of more complex functional molecules. The bromine atoms on the fluorene core are amenable to replacement via various transition-metal-catalyzed nucleophilic substitution reactions. These reactions are fundamental in constructing larger conjugated systems for applications in optoelectronic materials. arborpharmchem.com

A prominent example is the palladium-catalyzed amination reaction (Buchwald-Hartwig amination), which is used to introduce diarylamino groups at the C2 and C7 positions of the fluorene core. ntu.edu.tw This transformation is critical for synthesizing hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and other electronic devices. arborpharmchem.commdpi.com The substitution of bromine with different aromatic or heterocyclic groups allows for the fine-tuning of the electronic and photophysical properties of the final product, such as the emission wavelength and color. arborpharmchem.com

The general scheme for such a reaction involves the brominated this compound derivative, an amine, a palladium catalyst (like Pd₂(dba)₃), a phosphine ligand (such as P(t-Bu)₃), and a base (like sodium tert-butoxide) in an inert solvent like toluene. mdpi.com

ReactantReagentCatalyst/LigandBaseProductApplication
2,7-Dibromo-9,9-diarylfluoreneDiarylaminePalladium complex / Phosphine ligandSodium tert-butoxide2,7-bis(diarylamino)-9,9-diarylfluoreneHole-Transport Material ntu.edu.tw
2,7-Dibromo-9,9-diphenylfluoreneAromatic/Heterocyclic boronic acidPalladium catalystBase2,7-Di(hetero)aryl-9,9-diphenylfluoreneOLED Luminescent Material arborpharmchem.com

This table illustrates common nucleophilic substitution reactions on brominated this compound derivatives.

Oxidation and Reduction Pathways of this compound

The fluorene moiety within the this compound structure can undergo oxidation and reduction reactions, primarily centered around the C9 position.

Oxidation: The oxidation of 9H-fluorene derivatives can lead to the formation of the corresponding 9-fluorenone. For instance, 9H-fluorenes can be oxidized to 9-fluorenones using air as the oxidant in the presence of a strong base like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF) under ambient conditions. rsc.org The oxidation of a secondary alcohol at the C9 position, as in 9-fluorenol, also yields the ketone, fluorenone. aiinmr.com This transformation converts the sp³-hybridized carbon at the 9-position to an sp²-hybridized carbonyl carbon.

Reduction: The carbonyl group of a 9,9-diphenylfluorenone core can be readily reduced to a hydroxyl group (an alcohol), forming a fluorenol derivative. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄). study.comwebassign.net The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbonyl carbon of the ketone. study.comstudy.com This is followed by a protonation step, typically from a protic solvent like methanol or an aqueous workup, to yield the final alcohol product, fluorenol. study.com

Starting MaterialReagent(s)TransformationProduct
9,9-Diphenyl-9H-fluoreneAir, KOH, THFOxidation9,9-Diphenylfluoren-9-one
9,9-Diphenylfluoren-9-oneSodium Borohydride (NaBH₄), Methanol/WaterReduction9,9-Diphenyl-9H-fluoren-9-ol

This table summarizes the key oxidation and reduction pathways for the this compound core.

Fragmentation Mechanisms in Mass Spectrometry of Triarylamine Derivatives Containing this compound Substituted Groups

Mass spectrometry is a powerful analytical technique used to determine the structure and molecular weight of compounds. When triarylamine derivatives incorporating this compound groups are analyzed, they exhibit characteristic fragmentation patterns under high-energy dissociation conditions. nih.gov

One of the common fragmentation pathways involves the cleavage of the bulky substituent groups. For instance, in the mass spectrum of poly(this compound), a notable fragmentation is the multiple losses of the phenyl side groups. nih.gov

In more complex triarylamine derivatives, specific fragmentation routes have been identified. A common initial fragmentation is the loss of a phenyl radical (C₆H₅·), corresponding to a mass loss of 77 Da. nih.gov Another significant fragmentation pathway is the cleavage and loss of the entire this compound group. nih.gov The mass of this neutral loss can vary depending on the exact point of attachment and structure. Further fragmentation can occur, leading to a series of smaller, characteristic ions that help elucidate the original molecular structure. nih.gov

Precursor Ion (m/z)Fragmentation PathwayNeutral LossFragment Ion (m/z)
816.3231Loss of a phenyl radicalC₆H₅· (77 Da)739.2798 nih.gov
738.2765Loss of this compoundC₂₅H₁₈ (318 Da) or related fragment420.1369 nih.gov

This table details representative fragmentation pathways observed in the mass spectrometry of triarylamine derivatives containing the this compound moiety.

Advanced Spectroscopic Characterization Techniques for 9,9 Diphenylfluorene and Its Polymeric Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the elucidation of the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy of 9,9-Diphenylfluorene reveals distinct signals corresponding to the aromatic protons on the fluorenyl backbone and the pendant phenyl groups. The spectrum is characterized by a series of multiplets in the aromatic region, typically between 7.1 and 7.8 ppm. The protons on the fluorene (B118485) moiety are chemically distinct from those on the phenyl rings, and their specific chemical shifts and coupling patterns are used for structural confirmation. The integration of the peak areas confirms the ratio of fluorenyl to phenyl protons, consistent with the C₂₅H₁₈ molecular formula.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicity
Fluorene Aromatic Protons~7.7-7.8Multiplet
Fluorene Aromatic Protons~7.3-7.4Multiplet
Phenyl Aromatic Protons~7.1-7.2Multiplet

Carbon-13 (¹³C) NMR spectroscopy provides complementary information by mapping the carbon skeleton of the molecule. The spectrum for this compound shows several distinct resonances corresponding to the different carbon environments within the molecule. A key signal is that of the quaternary C9 carbon, which is characteristically shifted downfield. The remaining signals correspond to the carbons of the fluorene backbone and the phenyl rings. The precise chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ) ppm
C9 (Quaternary)~65.1
Aromatic Carbons~120-151

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Various MS methods are employed for the characterization of this compound and its polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first separated from a mixture by gas chromatography and then ionized, typically by electron impact (EI). The resulting mass spectrum displays a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (C₂₅H₁₈, approx. 318.4 g/mol ). nih.gov The fragmentation pattern provides a molecular fingerprint that aids in structural confirmation. Common fragmentation pathways for this compound include the loss of a phenyl group. nih.gov

Table 3: Key Mass-to-Charge (m/z) Ratios in the GC-MS Spectrum of this compound

m/z ValueIon IdentityDescription
318[C₂₅H₁₈]⁺Molecular Ion (M⁺) nih.gov
241[C₁₉H₁₃]⁺Fragment from loss of a phenyl group ([M-C₆H₅]⁺) nih.gov
239[C₁₉H₁₁]⁺Fragment from further hydrogen loss nih.gov

For the analysis of polymeric structures derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool. rsc.org This soft ionization technique is ideal for large, non-volatile molecules like polymers, as it minimizes fragmentation and allows for the determination of the molecular weight distribution. nih.govwpmucdn.com Research on insoluble poly(this compound) has demonstrated that solvent-free sample preparation for MALDI-TOF MS can successfully characterize high molecular weight fractions. nih.gov The resulting spectra show distributions of polymer chains, from which average molecular weights (Mn, Mw) and dispersity (Đ) can be calculated. nih.gov Fragmentation studies, sometimes using post-source decay, can reveal information about the polymer's structure and stability, such as the characteristic loss of bulky phenyl side groups from the polymer backbone. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups and characterizing the vibrational modes of a molecule. In the case of this compound, the FTIR spectrum is dominated by the characteristic vibrations of its aromatic systems—the fluorene moiety and the two phenyl substituents.

The spectrum can be analyzed by dividing it into key regions:

Aromatic C-H Stretching: The region above 3000 cm⁻¹ typically features sharp, medium-to-weak absorption bands corresponding to the C-H stretching vibrations of the aromatic rings. For this compound, these peaks arise from the hydrogens on both the fluorene backbone and the pendant phenyl groups.

Aromatic C=C Stretching: The region between 1600 cm⁻¹ and 1450 cm⁻¹ is characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings. These absorptions, often appearing as a series of sharp bands, confirm the presence of the benzene (B151609) and fluorene ring systems. An intense peak around 1605 cm⁻¹ can be attributed to symmetric C=C stretching vibrations. mdpi.com

The table below summarizes the expected characteristic FTIR absorption bands for this compound based on its constituent functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
> 3000C-H StretchAromatic Rings
1600 - 1450C=C StretchAromatic Rings
900 - 675C-H Out-of-Plane BendingAromatic Rings

UV-Visible Absorption Spectroscopy of this compound Polymers

UV-Visible absorption spectroscopy is a key technique for investigating the electronic transitions in conjugated polymers. For polymers incorporating the this compound unit, the spectra are typically characterized by a strong absorption band in the ultraviolet region, which is attributed to the π-π* electronic transition of the conjugated fluorene segments in the polymer backbone.

In solution, polyfluorenes generally exhibit a broad absorption spectrum with a maximum (λmax) located around 380–390 nm. nih.govcore.ac.uk The exact position of this peak can be influenced by the solvent and the specific side chains or comonomers incorporated into the polymer structure.

A notable feature of some polyfluorenes, such as poly(9,9-dioctylfluorene) (PFO), is the formation of a distinct conformational isomer known as the "β-phase". This more planar and ordered chain conformation leads to the appearance of a new, red-shifted absorption peak. core.ac.uknih.gov This peak, typically observed around 437-438 nm in solution or films, indicates an increase in the effective conjugation length along the polymer backbone. core.ac.uk The formation of the β-phase can be induced by factors such as exposure to a poor solvent or specific thermal treatments. core.ac.uknih.gov

The table below presents typical UV-Visible absorption maxima for polymers based on 9,9-disubstituted fluorenes.

Polymer SystemState / ConditionAbsorption Maximum (λmax)Reference
Polyfluorene Copolymers (FFCN, PFCN)Chloroform Solution389 nm nih.gov
Poly(9,9-dioctylfluorene) (PFO)Pristine Film381 nm nih.gov
Poly(9,9-dioctylfluorene) (PFO)Film with β-phase~437 nm core.ac.uk
Poly(9,9-dioctylfluorene) (PFO)MCH Solution (β-phase)437-438 nm core.ac.uk

Photoluminescence (PL) Spectroscopy of this compound and its Derivatives

Photoluminescence (PL) spectroscopy measures the light emitted from a material after it has absorbed photons. This technique is crucial for characterizing the emissive properties of this compound-containing polymers, which are widely studied for applications in organic light-emitting diodes (OLEDs). Polyfluorenes are known for their high photoluminescence quantum yields and strong blue emission. nih.gov

The emission color and efficiency of these polymers can be finely tuned by incorporating different comonomers into the polymer backbone. This allows for the creation of materials that emit across the visible spectrum. For example, copolymers of fluorene with dicyanostilbene units exhibit yellow-green luminescence, while those containing 9,10-dicyanophenanthrene units show a greenish-blue emission. nih.govmdpi.com This tunability is often due to efficient energy transfer from the fluorene segments to the lower-energy comonomer units. nih.gov

The photoluminescence quantum efficiency (PLQE), a measure of a material's emission efficiency, is highly sensitive to the polymer's conformation. For instance, films of poly(9,9-dioctylfluorene) (PFO) can achieve a PLQE as high as 69% when a small fraction (around 6%) of the more planar β-phase conformation is present. core.ac.ukkaust.edu.sa However, the stability of the emission spectrum is a critical concern, as degradation can lead to the appearance of an undesirable, lower-energy green emission band. nih.govresearchgate.net

The following table summarizes the photoluminescent properties of selected polymers containing 9,9-disubstituted fluorene units.

Polymer / DerivativeEmission ColorKey FindingsReference
Poly(9,9-dioctylfluorene) (PFO)BluePLQE can reach 69% in films with a small fraction of β-phase. core.ac.ukkaust.edu.sa
Fluorene-Dicyanostilbene CopolymersYellow-GreenEfficient energy transfer from fluorene segments to dicyanostilbene units. nih.gov
Fluorene-9,10-Dicyanophenanthrene CopolymersGreenish-BlueRigid structure of the phenanthrene unit enhances device brightness. nih.govmdpi.com

Theoretical and Computational Studies of 9,9 Diphenylfluorene

Quantum Chemistry Studies on Electronic and Optical Properties of 9,9-Diphenylfluorene Conjugated Systems

Quantum chemistry studies, particularly those utilizing density functional theory (DFT) and time-dependent DFT (TDDFT), are extensively applied to investigate the electronic and optical properties of DPF and its conjugated systems. These methods allow for the calculation of molecular geometries, frontier molecular orbitals (HOMO and LUMO), energy gaps, absorption, and emission spectra.

Computational studies on related diphenyl-substituted fluorenes indicate that the phenyl groups contribute to both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), with the extent of contribution varying based on the molecular conformation. Frontier molecular orbital analysis reveals that the HOMO and LUMO are primarily localized on the fluorene (B118485) core, with significant contributions from the phenyl substituents. The energy gap between these orbitals dictates the compound's optical properties and photochemical behavior.

The electronic structure of DPF is characterized by extensive π-electron conjugation throughout the fluorene backbone, with additional contributions from the phenyl substituents. This conjugation is fundamental to its applications in optoelectronic materials, contributing to high fluorescence and significant electron delocalization.

Theoretical investigations have explored the electronic and optical properties of fluorene-based conjugated oligomers and polymers, including those incorporating this compound segments. acs.orgresearchgate.net These studies aim to understand how factors like conjugation length and substituent effects influence the electronic energy levels and optical transitions. For instance, the optical band gap, which is the energy difference between the ground state (S0) and the first dipole-allowed excited state (S1), can be approximately equal to the HOMO-LUMO gap when the S1 excitation primarily involves a HOMO-LUMO transition. worldscientific.com

Computational studies on conjugated polymers containing this compound segments have shown that enhancing the planarity of the polymer backbones can increase photocatalytic activities due to improved charge transfer and increased light absorption in more planar conjugated systems. beilstein-journals.org

Theoretical Investigations of Charge Transport Mechanisms

Theoretical investigations are crucial for understanding charge transport mechanisms in organic semiconductors based on this compound. These studies often involve analyzing the electronic coupling between molecules and the reorganization energy associated with charge transfer.

Density functional theory calculations have been used to examine the impact of side chain substitution in fluorene derivatives, including this compound, on charge injection and doping efficiencies. researchgate.net These studies have identified that side chain substitution plays a crucial role in the intrinsic injection and transport properties, as well as doping efficiency. researchgate.net For example, the inner twist of the two main benzene (B151609) rings in related compounds can change due to phenyl side chains, reducing ionization energies and thus decreasing hole injection barriers. researchgate.net

Theoretical studies on the molecular electrical doping of organic semiconductors, including those based on diphenylfluorene derivatives, explore mechanisms like ground state charge transfer complex formation. acs.org In this mechanism, the frontier molecular orbitals of the organic semiconductor and a dopant hybridize, forming new hybrid orbitals and influencing charge transfer. acs.org

Computational modeling helps to understand how molecular structure affects charge carrier mobility, a key factor in the performance of organic electronic devices. mdpi.com Efficient charge transport along the in-plane direction of organic semiconductors is enhanced by the presence of π-π stacking, where molecules align parallel to the substrate. mdpi.com

Molecular Conformation Engineering and Structure-Property Relationships

This conformational flexibility is crucial for understanding the compound's photophysical properties and intermolecular interactions. The conformational dynamics are influenced by electronic effects of substituents. Intramolecular interactions between the phenyl substituents and the fluorene core also affect conformational preferences, which can be understood through analysis of potential energy surfaces describing rotation around the bonds connecting the phenyl groups to the central carbon atom.

Molecular conformation engineering, guided by theoretical simulations, is a key strategy for tailoring the properties of organic semiconductor materials for applications like hole-transport materials in perovskite solar cells. researchgate.net Theoretical simulation and experimental analyses can decipher how molecular conformation influences electronic/energetic distribution, intermolecular stacking geometry, solid-crystal film morphology, and charge extraction-transport ability. researchgate.net For instance, a planar molecular conformation system with strengthened π–π conjugation and ordered molecular packing patterns is often prioritized for high charge mobility organic semiconductors, while an amorphous feature and steric hindrance originating from orthometric molecular conformation can be required for smooth organic solid films. researchgate.net

Computational studies have investigated the impact of bulky groups, such as spiro-fluorene structures, on the photostability and performance of photosensitizers, demonstrating that these structures can contribute positive synergistic effects. bohrium.com

Computational Modeling of Fragmentation Mechanisms in Mass Spectrometry

Computational modeling, particularly using DFT calculations, is employed to investigate the fragmentation mechanisms of fluorene derivatives, including 9,9-dialkylfluorenes, in mass spectrometry. These studies help in understanding the pathways by which these molecules break down under ionization conditions.

Fragmentation paths of protonated fluorenes have been examined by DFT calculations. researchgate.net For instance, reaction paths for the elimination of two alkyl chains to yield fluorenyl cations as final products have been postulated for 9,9-dimethylfluorene and 9,9-dioctylfluorene. researchgate.net While direct computational studies on the fragmentation of this compound in mass spectrometry are not explicitly detailed in the provided context, the application of DFT to similar fluorene derivatives suggests that computational modeling can provide valuable insights into the fragmentation patterns observed for DPF. Mass spectrometry, including techniques like MALDI, can provide mechanistic information about polymerization processes of fluorene derivatives. researchgate.netresearchgate.net

Theoretical Basis for Reduction of Internal Reorganization Energy in Fluorene Macrocycles

Theoretical studies have explored strategies for effectively reducing the internal reorganization energy in organic semiconductor materials, including those based on fluorene macrocycles. Low reorganization energy is desirable for efficient charge transport.

A theoretical study investigated a novel class of grid structures based on fluorene with a macrocyclic structure, designed to extend laterally compared to ordinary macrocyclic molecules. sioc-journal.cn Density functional theory was utilized to study their molecular structure, ring strain energy, and electronic properties, including reorganization energies. sioc-journal.cn Intramolecular weak interaction analysis and Normal Mode analysis were used to investigate weak interactions within molecules and the contribution of each vibration mode to the reorganization energy. sioc-journal.cn The results indicated that this macrocyclic structure has a weak ring strain energy and that low-frequency vibrational modes can significantly contribute to the total reorganization energy. sioc-journal.cnscribd.com Restricting these low-frequency motions, for example, through aggregation or conformational locking, can lead to a reduction in reorganization energy and enhanced fluorescence. scribd.com While this study specifically focuses on a different fluorene-based macrocycle, it provides a theoretical basis for understanding how macrocyclic structures and the restriction of molecular motions can be utilized to reduce internal reorganization energy in fluorene-containing systems.

Applications of 9,9 Diphenylfluorene in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes are a rapidly advancing technology utilized in displays and lighting rsc.org. 9,9-Diphenylfluorene and its derivatives are significant in OLED technology, acting as key components in the emissive layers guidechem.com. The mechanism of action in OLEDs involves the excitation and emission of light when an electric current passes through the device containing this compound guidechem.com.

Host Materials in OLEDs

In OLEDs, host materials are essential for efficiently transferring energy to the dopant emitter and preventing energy backflow mdpi.com. They should possess a higher triplet energy than the dopant and have suitable frontier molecular orbital energies to facilitate effective charge transport mdpi.com. This compound has been investigated as a component in host materials for blue phosphorescent OLEDs, exhibiting a triplet energy value high enough for this application acs.orgresearchgate.net. Its sp3-hybridized C9 atom can interrupt conjugation, which is beneficial for creating bipolar host materials with high triplet energy researchgate.net.

Fluorescent Emitters in OLEDs

This compound exhibits excellent electroluminescent properties, emitting blue light with a peak wavelength around 430 nm guidechem.com. Its unique molecular structure facilitates efficient charge transport and high device performance guidechem.com. It is used as a fluorescent emitter in OLEDs, where the emission of light occurs upon the passage of an electric current guidechem.com. Derivatives of this compound, such as diphenylamino end-capped oligofluorenes, have been demonstrated as deep-blue emitters for OLED devices, showing high fluorescence quantum yields nycu.edu.tw.

Deep Blue Electroluminescent Co-polymers based on this compound

This compound units can be incorporated into polymer backbones to disrupt π-conjugation, leading to deep blue emission in polymer light-emitting diodes (PLEDs) rsc.orgworktribe.comrsc.orgresearchgate.net. Selective functionalization of this compound is a key molecular design feature used to promote luminescence from short emissive domains worktribe.comrsc.org. This approach has led to the synthesis of deep blue emitting co-polymers with promising electroluminescent properties worktribe.comrsc.orgresearchgate.net. For instance, co-polymers utilizing this compound units have shown external quantum efficiency (EQE) values up to 3.9% and CIE coordinates close to the standard for blue emitters worktribe.comrsc.orgresearchgate.net.

Charge Transport and Device Performance Enhancement

The molecular structure of this compound allows for efficient charge transport, contributing to high device performance in organic electronic applications guidechem.com. Incorporating arylamine substituents with fluorene-based polymers can improve hole injection and transport properties, leading to enhanced efficiency and stability in OLEDs nycu.edu.tw. Bipolar materials incorporating a 9,9-diphenyl-9H-fluoren-2-yl group have shown effective charge transportation due to their frontier molecular orbital energies mdpi.com.

Organic Photovoltaics (OPVs) and Solar Cells

This compound has also been investigated for applications in organic photovoltaics guidechem.com. In OPVs, its role primarily involves facilitating the movement of charge carriers guidechem.com.

Hole Transport Materials (HTMs)

In organic solar cells, this compound is utilized as a hole transport material guidechem.com. The mechanism in photovoltaics is based on the movement of holes through the this compound layer, which aids in the generation of electricity guidechem.com. Polytriarylamine polymers based on diphenylfluorene spacers have been synthesized and used as hole transport materials in perovskite solar cells, showing remarkable results nih.gov. Developing low-cost and dopant-free polymer HTMs based on fluorene (B118485) derivatives, such as poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene (PFTPA), has led to high power conversion efficiencies and long-term stability in air-processed inverted perovskite solar cells mdpi.com.

Design and Synthesis of Dopant-Free Polymeric HTMs

The development of efficient dopant-free hole-transporting materials (HTMs) is crucial for improving the stability and reducing the cost of perovskite solar cells (PSCs) mdpi.comfrontiersin.orgmdpi.com. Traditional HTMs like Spiro-OMeTAD often require hygroscopic dopants, which can lead to device degradation frontiersin.org. Research efforts have focused on designing dopant-free polymeric HTMs with intrinsic high hole mobility and conductivity frontiersin.orgnih.gov.

One approach involves utilizing the this compound structure as a core unit in conjugated polymers. For instance, a novel homopolymer, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene (PFTPA), has been designed and synthesized, inspired by the structure of Spiro-OMeTAD mdpi.com. PFTPA was developed by reducing the rigidity of the spirobifluorene core found in Spiro-OMeTAD to a 9,9-diphenyl-fluorene structure and extending the conjugated length mdpi.com. This polymer exhibits suitable energy alignment with perovskite, high hydrophobicity, and high hole mobility mdpi.com.

Studies have shown that dopant-free PFTPA-based air-processed inverted PSCs can achieve notable power conversion efficiencies (PCEs) mdpi.com. A champion PCE of 16.82% has been reported for a 0.1 cm² device under 100 mW cm⁻² AM1.5G solar illumination mdpi.com. This performance is attributed to well-aligned energy levels, improved morphology, and efficient hole extraction and transport at the perovskite/HTM interface mdpi.com. Furthermore, these PFTPA-based PSCs demonstrated good long-term stability, maintaining 91% of their initial efficiency after 1000 hours in ambient air conditions mdpi.com.

The synthesis of PFTPA typically involves a simple and efficient two-step method mdpi.com. The successful implementation of PFTPA as a dopant-free HTM highlights the potential of this compound-based polymers for low-cost, large-scale production of stable PSCs mdpi.com.

Influence of Molecular Conformation on Hole Transport in Perovskite Solar Cells

Molecular conformation plays a significant role in determining the charge transport properties of organic semiconductor materials used as HTMs in PSCs researchgate.net. Investigations into diphenylfluorene-cored isomers have provided insights into how different spatial integration strategies of molecular conformation impact device performance researchgate.netresearchgate.net.

Studies comparing simple organic diphenylfluorene-cored isomers, such as FH27 and FH99, have shown that their molecular conformation influences electronic and energetic distribution, intermolecular stacking geometry, intrinsic solid-crystal film morphology, and charge extraction and transport abilities researchgate.netresearchgate.net. Theoretical simulations and experimental analyses have demonstrated that a harmonious intersectional coupling for planar/orthogonal molecular conformation, as observed in FH27, leads to excellent electronic and energetic distribution, favorable intermolecular stacking, and improved film morphology researchgate.netresearchgate.net. These factors contribute to enhanced charge extraction and transport researchgate.netresearchgate.net.

Consequently, devices utilizing FH27 as the HTM have shown superior performance compared to those using FH99 researchgate.net. An FH27-based device achieved a high efficiency of 23.61% with a benign lifespan, surpassing the performance of the FH99-based device researchgate.netresearchgate.net. The superior performance of FH27 is linked to its preferable film morphology and suitable energetic alignment researchgate.net.

This research underscores the critical importance of molecular conformation engineering in realizing efficient HTMs for PSCs and provides valuable clues for the design of new organic semiconductor materials researchgate.netresearchgate.net.

Morphology Analysis of Perovskite Films on this compound-based HTMs

The morphology and crystallinity of the perovskite film are significantly influenced by the underlying HTM layer in inverted PSCs mdpi.com. The surface properties of the HTM layer can impact the quality of the polycrystalline perovskite film deposited on it mdpi.com.

Furthermore, the use of specific this compound-based polymeric HTMs, such as PFTPA, has been associated with improved morphology of the perovskite film mdpi.com. The enhanced morphology, along with well-aligned energy levels and efficient charge transport, contributes to the higher power conversion efficiency observed in PSCs utilizing PFTPA as the HTM mdpi.com.

The ability of this compound-based materials to influence the morphology of the perovskite layer highlights their importance in optimizing the interface between the HTM and the perovskite, which is crucial for efficient charge extraction and transport and ultimately for achieving high-performance and stable PSCs mdpi.comresearchgate.netresearchgate.net.

Organic Field-Effect Transistors (OFETs)

This compound derivatives and related fluorene-based compounds have been explored for their applications in Organic Field-Effect Transistors (OFETs) fishersci.cafishersci.canih.govuky.eduxdbiochems.com. OFETs are a promising technology for flexible and low-cost electronics, with potential applications in displays, sensors, and memory devices uky.eduresearchgate.net.

Fluorene derivatives, including those with a this compound core, can serve as active materials in OFETs chemicalbook.comlookchem.com. For example, this compound-capped oligothiophenes have been used as active materials in field-effect transistors chemicalbook.comlookchem.com. These materials leverage the electronic properties of the fluorene and oligothiophene units to facilitate charge transport.

Spiro-linked compounds, which share structural similarities with this compound in having a spiro center, have also demonstrated utility in OFETs acs.org. Amorphous thin films of spiro-linked compounds like Spiro-TPD and Spiro-TAD have been used as active materials in bottom-contact OFETs, exhibiting high ON/OFF ratios and good stability acs.org. While these are spirobifluorene derivatives rather than this compound directly, they illustrate the broader relevance of this structural motif in OFET applications.

The incorporation of this compound units into conjugated polymers or small molecules for OFETs allows for tuning of electronic properties, charge carrier mobility, and film-forming characteristics, which are critical for device performance uky.edu. The π-electron conjugation within the fluorene backbone and the influence of the diphenyl substituents contribute to the electronic structure and charge transport capabilities of these materials .

Non-Linear Optical (NLO) Materials and Photonics

Materials exhibiting non-linear optical (NLO) properties are essential for various applications in photonics, including optical communication, optical imaging, and frequency conversion ru.nlfrontiersin.org. This compound derivatives have shown promise as NLO materials fishersci.ca.

The high fluorescence and significant electron delocalization within the structure of fluorene derivatives, such as 2-bromo-9,9-diphenylfluorene (B1373088), are fundamental properties that make them valuable for optoelectronic and NLO applications chemicalbook.comlookchem.com. The π-electron conjugation throughout the fluorene backbone, with contributions from the phenyl substituents, plays a key role in their electronic structure and optical behavior .

2-Bromo-9,9-diphenylfluorene, for instance, is utilized as an NLO material, particularly in photonics, due to its π-electron conjugation and high electron delocalization lookchem.com. These properties are crucial for the development of advanced optical devices and systems lookchem.com.

Fluorenone-based materials, structurally related to fluorene, have also been identified as a promising class of molecular materials for NLO, possessing high molecular hyperpolarizability ru.nl. The V-shaped geometry of fluorenone molecules can lead to a non-centrosymmetric organization, which is important for second-order NLO effects ru.nl. While this specifically refers to fluorenone, it highlights the potential of the fluorene scaffold for NLO applications.

The ability to synthesize and modify fluorene-based structures, including those with the this compound unit, allows for the design of materials with tailored NLO properties for specific photonic applications ru.nl.

Fluorescent Probes and Labeling Agents

Fluorene and its derivatives are known to be efficient fluorescent chromophores mdpi.com. The inherent fluorescence properties of the fluorene core make this compound and its derivatives potentially useful in applications requiring luminescence, such as fluorescent probes and labeling agents cenmed.comchemicalbook.com.

While direct detailed information on the specific use of this compound itself as a fluorescent probe or labeling agent is limited in the provided snippets, related compounds like 2-amino-9,9-diphenylfluorene are listed in categories related to biochemicals and labeled compounds, suggesting their potential in such applications cenmed.com.

The introduction of the this compound moiety into larger molecules or polymers can impart or enhance fluorescent characteristics mdpi.com. For example, incorporating fluorene-based cardo diamine monomers into polymer chains can lead to fluorescent polyimides mdpi.com. The sp³ hybridized carbon at the C9 position in fluorene-based structures can help minimize intramolecular charge transfer effects, which can otherwise quench fluorescence in aromatic systems mdpi.com.

The high fluorescence yield and electron delocalization properties observed in this compound derivatives like 2-bromo-9,9-diphenylfluorene lookchem.com further support their potential for applications where fluorescence is required, including as components in fluorescent probes or labeling agents.

Electrochromic and Electrofluorescent Dual-Switching Materials

Electrochromic and electrofluorescent materials can change their optical properties (color and fluorescence) reversibly upon the application of an electrical stimulus. Polymers containing this compound units have been investigated for their potential as high-contrast electrochromic and electrofluorescent dual-switching materials semanticscholar.orgorcid.orgrsc.orgrsc.org.

Semi-aromatic polyamide and polyimide materials functionalized with 2-diphenylamine-(this compound) units have been synthesized and shown to exhibit these dual-switching properties rsc.orgrsc.org. These polymers are prepared via condensation polymerization from a diamine monomer, such as N,N-di-(4-aminophenyl)-2-amino-9,9-diphenylfluorene, with appropriate dicarboxylic acids or dianhydrides rsc.orgrsc.org.

These polymers exhibit good solubility and high thermal stability, with minimal weight loss at temperatures exceeding 450 °C rsc.orgrsc.org. The incorporation of the 2-diphenylamine-(this compound) group into the polymer backbone is believed to enhance thermal stability and solid-state fluorescence properties rsc.org.

The resulting polymer films have demonstrated repeatable and high-contrast electroswitching in both coloration and emission rsc.orgrsc.org. For example, reported data includes significant changes in transmittance (ΔT%) ranging from 80% to 85% and high fluorescence switching ratios (Ioff/Ion) between 152.1 and 177.9 rsc.org. Some of these polyamide materials have shown excellent electroswitching stability even after hundreds of cycles rsc.org.

The stable electrochemistry and improved solid-state fluorescence properties of these this compound-functionalized polymers make them promising candidates for applications in multifunctional stimuli-responsive optical materials, such as smart displays, optical memories, and sensors rsc.orgrsc.org.

Here is a table summarizing some performance data points mentioned:

MaterialApplicationPerformance MetricValueConditionsSource
PFTPA-based inverted PSCs (dopant-free)Perovskite Solar CellsPower Conversion Efficiency16.82%Air-processed, 0.1 cm², 100 mW cm⁻² AM1.5G mdpi.com
PFTPA-based inverted PSCs (dopant-free)Perovskite Solar CellsStability (PCE retention)91%After 1000 h in ambient air mdpi.com
FH27-based PSCsPerovskite Solar CellsEfficiency23.61%- researchgate.net
Semi-aromatic polyamide with 2-diphenylamine-(this compound)Electrochromic/Electrofluor.ΔT% (Coloration Contrast)80-85%Electroswitching rsc.org
Semi-aromatic polyamide with 2-diphenylamine-(this compound)Electrochromic/Electrofluor.Ioff/Ion (Fluorescence Ratio)152.1-177.9Electroswitching rsc.org
Semi-aromatic polyamide with 2-diphenylamine-(this compound)Electrochromic/Electrofluor.Switching StabilityExcellentAfter hundreds of cycles rsc.org

Q & A

Q. What methods are used to characterize the thermal stability and degradation profiles of this compound-containing polymers?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen reveals thermal decomposition temperatures (TdT_d) typically exceeding 400°C. Glass transition temperatures (TgT_g) are determined using differential scanning calorimetry (DSC). Wide-angle X-ray diffraction (WAXD) confirms amorphous nature (broad peaks at ~14° and 29° 2θ), which correlates with thermal stability due to reduced crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental optical properties and theoretical predictions in this compound-based systems?

  • Methodology : Discrepancies in photoluminescence (PL) quantum yields or emission wavelengths (e.g., green vs. blue light) may arise from exciton diffusion or non-radiative pathways. Time-resolved PL spectroscopy and density functional theory (DFT) calculations can model electronic transitions and exciton dynamics. For example, thermally activated exciton diffusion in poly-ynes explains temperature-dependent PL shifts .

Q. What methodological approaches enable analysis of insoluble this compound polymer fractions?

  • Methodology : Solvent-free matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) with 7,7,8,8-tetracyanoquinodimethane as the matrix avoids fragmentation. Postsource decay analysis distinguishes backbone cleavage from side-group loss, providing insights into polymerization mechanisms for high molecular weight, insoluble polymers .

Q. What strategies optimize the photophysical properties of this compound derivatives for optoelectronic applications?

  • Methodology : Tuning emission wavelengths and quantum yields involves:
  • Substitution : Electron-withdrawing groups (e.g., F, CF3_3) lower energy gaps (EgE_g) and modify frontier orbitals.
  • Conjugation Length : Extending conjugation in poly-ynes shifts absorption/emission (e.g., 30 nm bathochromic shifts).
  • Host-Guest Systems : Blending with metal complexes (e.g., Alq3_3) enhances quantum yields (e.g., ΦF=0.612\Phi_F = 0.612 in THF) .

Q. How can researchers evaluate the performance of this compound derivatives in optoelectronic devices?

  • Methodology :
  • OLEDs : Measure electroluminescence (EL) efficiency, CIE coordinates (e.g., (0.169, 0.122) for deep blue emission), and turn-on voltages.
  • Solar Cells : Assess hole-transport properties using spiro[fluorene-9,9′-xanthene] derivatives via time-resolved charge extraction.
  • Device Stability : Accelerated aging tests under controlled humidity/temperature quantify operational lifetimes .

Data Contradictions and Validation

  • Example : Discrepancies in solubility data (e.g., "soluble on heating" vs. "insoluble") may arise from variations in polymer molecular weight or solvent purity. Validate via parallel testing with standardized solvents (e.g., NMP, DMAc) and cross-reference viscosity and WAXD data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.